

# The Discovery and Development of WIN 51708 (Disoxaril): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**WIN 51708**, more commonly known as Disoxaril (WIN 51711), is a pioneering antiviral compound developed by Sterling-Winthrop Pharmaceuticals in the 1980s.[1][2] It emerged from a dedicated research program aimed at identifying inhibitors of picornavirus replication.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Disoxaril and its analogs, intended for professionals in the field of virology and drug development.

## **Discovery and Development**

The discovery of Disoxaril was a result of a conventional drug discovery approach at Sterling-Winthrop, focusing on screening compounds for their ability to inhibit the replication of picornaviruses, a large family of RNA viruses responsible for a range of human diseases including the common cold (rhinoviruses) and more severe illnesses like poliomyelitis and myocarditis (enteroviruses).[1] The "WIN" series of compounds, including Disoxaril, were identified as potent and broad-spectrum inhibitors of these viruses.[1][2]

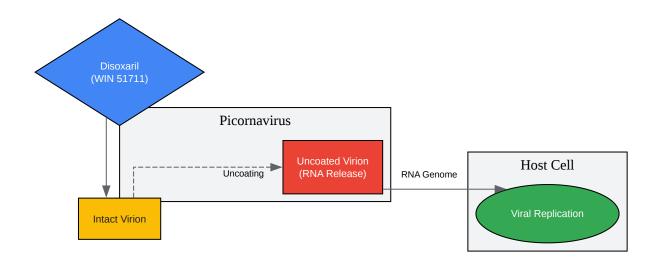
Early studies demonstrated that Disoxaril was highly effective in vitro against a wide range of rhinovirus and enterovirus serotypes.[3][4] This promising preclinical profile led to further investigation into its mechanism of action and structure-activity relationships, paving the way for the design of more potent and pharmacokinetically favorable analogs.[5][6]



#### **Mechanism of Action**

Disoxaril exerts its antiviral effect through a unique and highly specific mechanism. It is a capsid-binding agent, meaning it directly interacts with the viral particle itself.[7] The compound lodges into a hydrophobic pocket located within the viral capsid protein VP1.[7][8] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[7][9] By inhibiting this crucial early step in the viral life cycle, Disoxaril effectively halts viral replication.

The availability of atomic resolution data from X-ray crystallography has been instrumental in understanding the precise interaction between Disoxaril and the viral capsid, guiding the design of new and improved antiviral agents.[1]



Click to download full resolution via product page

Mechanism of action of Disoxaril.

# **Quantitative Antiviral Activity**

The antiviral potency of Disoxaril has been extensively evaluated against a broad panel of picornaviruses using various in vitro assays. The data presented below summarizes its activity, primarily in terms of Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50).





**Table 1: Antiviral Activity of Disoxaril (WIN 51711)** 

**Against Enteroviruses** 

Against Virus Serotype	Assay Type	Cell Line	MIC (μg/mL)	IC50 (μM)	EC50 (μM)	Referenc e
Poliovirus Type 1	Plaque Reduction	HeLa	0.03	-	-	[3]
Poliovirus Type 2	Plaque Reduction	HeLa	0.01	-	-	[3]
Coxsackiev irus A9	Plaque Reduction	HeLa	0.04	-	-	[3]
Coxsackiev irus A21	Plaque Reduction	HeLa	0.02	-	-	[3]
Coxsackiev irus B1	Plaque Reduction	HeLa	0.03	-	-	[3]
Echovirus 6	Plaque Reduction	HeLa	0.17	-	-	[3]
Echovirus 9	Plaque Reduction	HeLa	0.01	-	-	[3]
Echovirus 11	Plaque Reduction	HeLa	0.004	-	-	[3]
Enterovirus 70	Plaque Reduction	HeLa	0.03	-	-	[3]

Table 2: Antiviral Activity of Disoxaril (WIN 51711) Against Rhinoviruses



Virus Serotype	Assay Type	Cell Line	MIC (μg/mL)	IC50 (μM)	EC50 (μM)	Referenc e
Rhinovirus 1A	Plaque Reduction	HeLa	0.04	-	-	[3]
Rhinovirus 1B	Plaque Reduction	HeLa	0.02	-	-	[3]
Rhinovirus 2	Plaque Reduction	HeLa	0.02	-	2.35	[3][7]
Rhinovirus 14	Plaque Reduction	HeLa	0.01	1.5	1.76	[3][7]
Rhinovirus 21	Plaque Reduction	HeLa	0.01	-	-	[3]
Rhinovirus 22	Plaque Reduction	HeLa	0.01	-	-	[3]
Rhinovirus 39	Plaque Reduction	HeLa	0.004	-	-	[3]
Rhinovirus 50	Plaque Reduction	HeLa	0.01	-	-	[3]
(33 serotypes total)	Plaque Reduction	HeLa	0.004 - 6.2	-	-	[3]

Table 3: Cytotoxicity of Disoxaril (WIN 51711)

Cell Line	Assay Type	CC50 (µM)	Reference
HeLa	Cell Viability	21	[7]
HeLa	Cell Viability	37	[7]
RD	Cell Viability	167.39	[7]

# **Experimental Protocols**

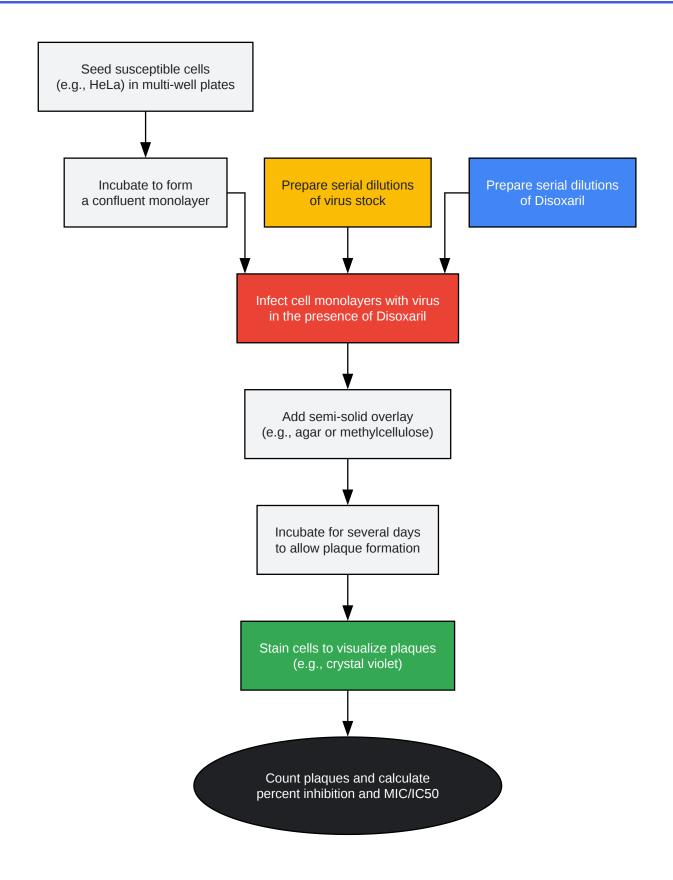


The primary assays used to determine the antiviral activity of Disoxaril are the plaque reduction assay and the virus yield reduction assay.

# **Plaque Reduction Assay**

This assay is a quantitative method to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.





Click to download full resolution via product page

Workflow for a Plaque Reduction Assay.



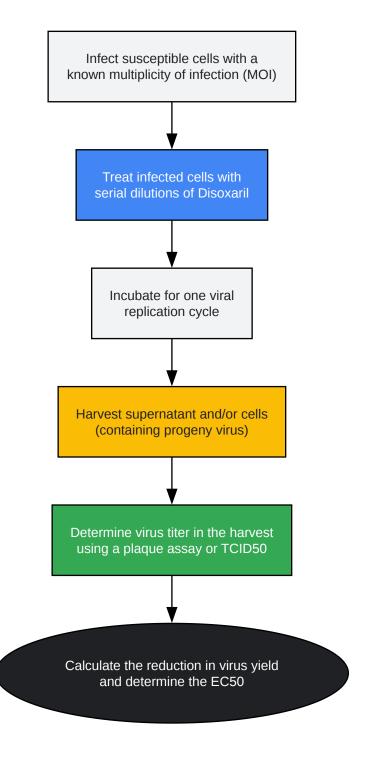
#### **Detailed Methodology:**

- Cell Culture: HeLa or other susceptible cells are seeded in 6-well or 24-well plates and incubated until a confluent monolayer is formed.[10][11]
- Virus and Compound Preparation: Serial dilutions of the picornavirus stock and Disoxaril are prepared in a suitable medium.[10]
- Infection: The cell culture medium is removed, and the monolayers are inoculated with the virus in the presence of varying concentrations of Disoxaril. A virus-only control and a cellonly control are included.
- Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour) at the appropriate temperature (e.g., 33°C for rhinoviruses).
- Overlay: After adsorption, the inoculum is removed, and the cell monolayer is covered with a semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentration of Disoxaril. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
- Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-5 days).
- Visualization and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains living cells but not the dead cells within the plaques. The plaques are then counted, and the concentration of Disoxaril that inhibits plaque formation by 50% (IC50) or the minimum concentration that inhibits visible plaques (MIC) is determined.[11]

# **Virus Yield Reduction Assay**

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.





Click to download full resolution via product page

Workflow for a Virus Yield Reduction Assay.

#### Detailed Methodology:

 Infection: Monolayers of susceptible cells are infected with a picornavirus at a specific multiplicity of infection (MOI).



- Treatment: Following infection, the cells are treated with various concentrations of Disoxaril.
- Incubation: The treated, infected cells are incubated for a period that allows for one complete viral replication cycle.
- Harvesting: After incubation, the cell culture supernatant and/or the cells themselves are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.
- Titration: The harvested material, containing the progeny virus, is serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the virus titer.
- Analysis: The virus titers from the Disoxaril-treated samples are compared to the untreated control to calculate the percent reduction in virus yield. The concentration of the compound that reduces the virus yield by 50% (EC50) or 90% (EC90) is then determined.[12]

## Structure-Activity Relationship (SAR)

Following the discovery of Disoxaril, extensive research was conducted to explore the structure-activity relationship of this class of compounds. Modifications were made to various parts of the molecule, including the isoxazole ring, the central aliphatic chain, and the terminal phenyl-oxazoline moiety.[5][6] These studies revealed that the length and flexibility of the aliphatic chain were critical for activity against different rhinovirus serotypes.[6] For example, the introduction of conformational constraints, such as double or triple bonds in the chain, had a significant impact on the antiviral spectrum.[6]

Furthermore, replacement of the oxazoline ring with a tetrazole group was investigated to address potential acid lability. This led to the development of analogs with improved broadspectrum activity.[5] These SAR studies, in conjunction with X-ray crystallography data, provided a detailed understanding of the binding pocket and guided the rational design of second-generation picornavirus capsid binders with enhanced potency and pharmacokinetic properties.

#### Conclusion



Disoxaril (WIN 51711) represents a landmark in the discovery of antiviral agents targeting picornaviruses. Its unique mechanism of action, involving the stabilization of the viral capsid to prevent uncoating, opened up a new avenue for antiviral drug development. The extensive in vitro data demonstrates its potent and broad-spectrum activity against a wide range of clinically relevant enteroviruses and rhinoviruses. The detailed experimental protocols for plaque reduction and virus yield reduction assays remain the gold standard for evaluating the in vitro efficacy of such compounds. The legacy of the Disoxaril discovery and development program continues to influence the design and synthesis of novel antiviral therapies for picornavirus infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and development of antipicornaviral agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipicornavirus activity of tetrazole analogues related to disoxaril PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally restricted analogues of disoxaril: a comparison of the activity against human rhinovirus types 14 and 1A PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Antivirals blocking entry of enteroviruses and therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. mdpi.com [mdpi.com]
- 12. Virus Yield Reduction Analysis Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [The Discovery and Development of WIN 51708
   (Disoxaril): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683591#win-51708-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com